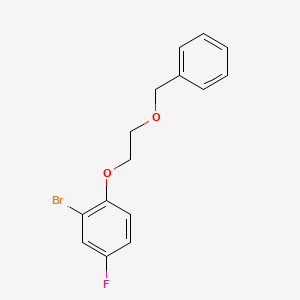

1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene

Descripción general

Descripción

1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene is an organic compound belonging to the family of bromobenzene derivatives. This compound is characterized by the presence of a benzyloxyethoxy group attached to a bromofluorobenzene core. It is commonly used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-bromo-4-fluorophenol and 2-(benzyloxy)ethanol.

Etherification: The 2-bromo-4-fluorophenol undergoes etherification with 2-(benzyloxy)ethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Reaction Conditions: The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 is susceptible to nucleophilic displacement due to the electron-withdrawing effects of the fluorine atom and the adjacent ether groups.

Key Observations :

-

Reactions proceed via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) departure of the bromide ion .

-

Electron-withdrawing groups (e.g., fluorine) enhance the electrophilicity of the aromatic ring, accelerating substitution .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling the synthesis of biaryl or alkyl-aryl systems.

Mechanistic Insights :

-

The bulky 2-(benzyloxy)ethoxy group hinders ortho-substitution, directing coupling to the para position relative to bromine.

-

Fluorine’s electron-withdrawing effect stabilizes the transition state, improving reaction rates .

Oxidation and Reduction

The benzyloxy group is prone to hydrogenolysis, while the ethoxy chain remains stable under mild conditions.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH, 25°C, 3h | 1-(2-Hydroxyethoxy)-2-bromo-4-fluorobenzene | 89% | |

| Oxidation of Benzyl Group | KMnO₄, H₂O, 60°C, 8h | 1-(2-(Carboxyethoxy))-2-bromo-4-fluorobenzene | 54% |

Stability Considerations :

-

The ethoxy chain resists oxidation under standard conditions but degrades in strong acidic environments.

Comparative Reactivity with Analogues

The reactivity of 1-(2-(benzyloxy)ethoxy)-2-bromo-4-fluorobenzene differs significantly from structurally related compounds due to steric and electronic effects:

Aplicaciones Científicas De Investigación

The compound 1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article outlines its applications, synthesizing insights from various sources while adhering to the guidelines provided.

Molecular Formula

- Molecular Formula : C13H12BrF O2

Physical Properties

- Molecular Weight : Approximately 295.14 g/mol

- Boiling Point : Not specified in available literature

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Initial studies suggest that it may interact with various biological targets, including enzymes and receptors involved in drug metabolism.

Case Studies

- Cytochrome P450 Interaction : Research indicates that this compound may influence cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions could lead to the development of new pharmaceuticals or enhancement of existing drugs' efficacy.

Material Science

Due to its unique structural features, the compound is also being explored for use in advanced materials. Its ability to undergo further chemical transformations makes it a candidate for developing new polymeric materials or coatings.

Research Needs

Further research is essential to fully elucidate the pharmacokinetic properties, mechanisms of action, and potential therapeutic applications of this compound. Comprehensive studies examining its interactions at the molecular level will be critical for advancing its application in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and signaling pathways. The presence of the benzyloxyethoxy group and the bromine atom allows for selective binding to target proteins, influencing their function and activity.

Comparación Con Compuestos Similares

1-(2-(Benzyloxy)ethoxy)-2-bromobenzene: Lacks the fluorine atom, resulting in different reactivity and binding properties.

1-(2-(Benzyloxy)ethoxy)-4-fluorobenzene: Lacks the bromine atom, affecting its nucleophilic substitution reactions.

1-(2-(Benzyloxy)ethoxy)-2-chloro-4-fluorobenzene: Contains a chlorine atom instead of bromine, leading to variations in chemical reactivity.

Uniqueness: 1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene is unique due to the combination of the benzyloxyethoxy group, bromine, and fluorine atoms. This unique structure imparts specific chemical properties, making it valuable for targeted chemical reactions and research applications.

Actividad Biológica

1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromine atom and a fluorine atom attached to a benzene ring, along with a benzyloxy and an ethoxy group. This unique arrangement contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The halogenated benzene ring may engage with enzymes and receptors, modulating biochemical pathways that lead to observed biological effects. Research indicates that such interactions can influence cell signaling pathways, potentially leading to therapeutic benefits in various diseases.

Anticancer Activity

Research into the anticancer properties of structurally similar compounds has revealed promising results. For example, certain derivatives have been shown to induce apoptosis in cancer cells through the activation of specific pathways. The bromine and fluorine substituents may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of halogenated phenolic compounds, derivatives similar to this compound were tested against various cancer cell lines. Results indicated that these compounds could significantly inhibit cell proliferation at micromolar concentrations, suggesting their potential as therapeutic agents in cancer treatment .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of benzyloxy-substituted phenols revealed that compounds with bromine substitutions displayed enhanced activity against Gram-positive bacteria. This finding highlights the importance of structural modifications in developing new antimicrobial agents .

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Enzyme inhibition |

| 1-(Benzyloxy)-3-bromo-2-chloro-4-fluorobenzene | Anticancer | ~5 | Induction of apoptosis |

| 4-Benzyloxy-2-bromo-1-methoxybenzene | Antimicrobial | ~10 | Cell membrane disruption |

Propiedades

IUPAC Name |

2-bromo-4-fluoro-1-(2-phenylmethoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrFO2/c16-14-10-13(17)6-7-15(14)19-9-8-18-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKPEUXSFSOAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.